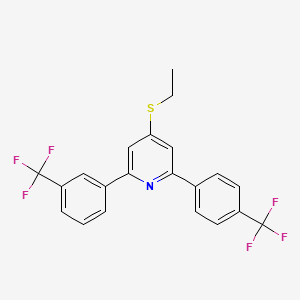![molecular formula C11H10N2O3 B14305816 Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 119694-73-4](/img/structure/B14305816.png)
Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound features a pyrrole ring fused to a pyridine ring, making it a part of the pyrrolopyridine family. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne . Subsequent steps may involve cyclization reactions catalyzed by gold or other metals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Ethyl 5-carboxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, such as enzymes and receptors. The pyrrole and pyridine rings in its structure allow it to form hydrogen bonds and other interactions with biological molecules, potentially leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another heterocyclic compound with a pyrrole ring fused to a pyrazine ring.
Indole Derivatives: Compounds with a similar fused ring structure, known for their biological activities.
Uniqueness
Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both formyl and ester functional groups
Propriétés
Numéro CAS |
119694-73-4 |
|---|---|
Formule moléculaire |
C11H10N2O3 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-4-7-3-8(6-14)12-5-10(7)13-9/h3-6,13H,2H2,1H3 |
Clé InChI |
MUVBLPAFMJXUCP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=CC(=NC=C2N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


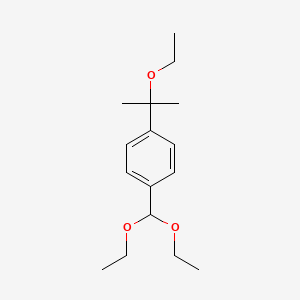
![2-[(4-Methoxyphenyl)methyl]-5-methylfuran](/img/structure/B14305740.png)

![hexadecasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfonatooxy-6-[12-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfonatooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]dodecylamino]hexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14305750.png)
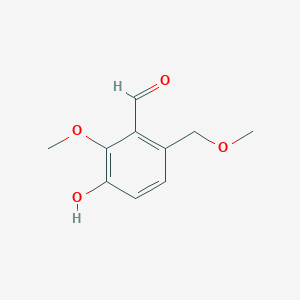
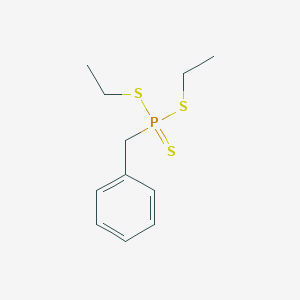
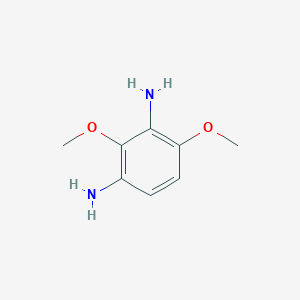
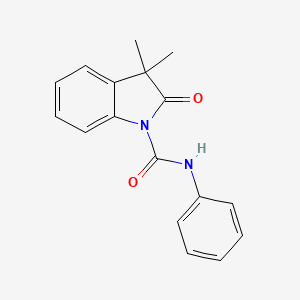
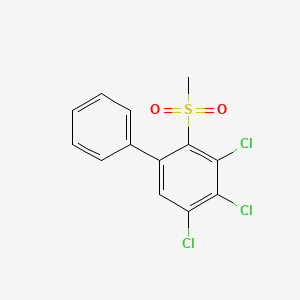
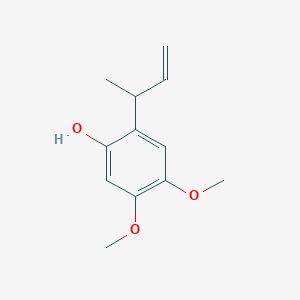
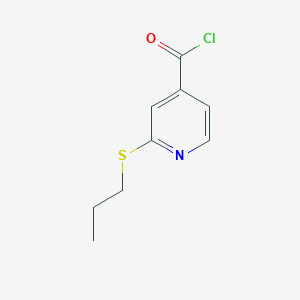

![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
